molecular formula C10H9Cl2N3O4 B2692770 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate CAS No. 879145-36-5

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate

Cat. No. B2692770
CAS RN: 879145-36-5
M. Wt: 306.1
InChI Key: ARXQANKDYIPPBD-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate, commonly known as CDCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

CDCP exerts its biological effects by modulating specific signaling pathways in cells. It has been found to inhibit the activity of Src family kinases, which are involved in various cellular processes such as cell proliferation, migration, and survival. By inhibiting Src family kinases, CDCP can suppress the growth and metastasis of cancer cells, enhance synaptic transmission in neurons, and modulate other cellular processes.
Biochemical and Physiological Effects:
CDCP has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CDCP can inhibit cell proliferation, migration, and invasion, and induce apoptosis. In neurons, CDCP can enhance synaptic transmission and improve cognitive function. In other cell types, CDCP can modulate various cellular processes such as cell survival, differentiation, and metabolism.

Advantages and Limitations for Lab Experiments

CDCP has several advantages for lab experiments, including its high potency, selectivity, and specificity for Src family kinases. However, CDCP also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Moreover, CDCP can have off-target effects on other kinases and cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for CDCP research, including the development of new analogs with improved pharmacological properties, the identification of new molecular targets and signaling pathways regulated by CDCP, and the investigation of its potential applications in other fields such as immunology and infectious diseases. Moreover, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CDCP, and to evaluate its safety and efficacy in preclinical and clinical settings.
Conclusion:
In conclusion, CDCP is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of CDCP and to develop new drugs and therapies based on its properties.

Synthesis Methods

CDCP can be synthesized through a multistep process involving the reaction of 5,6-dichloropyridine-3-carboxylic acid with isobutyl chloroformate, followed by the reaction with ammonia and carbamoyl chloride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

CDCP has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CDCP has been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In neuroscience, CDCP has been shown to enhance synaptic transmission and improve cognitive function. In drug discovery, CDCP has been identified as a potential lead compound for the development of new drugs targeting specific diseases.

properties

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-4(8(16)15-10(13)18)19-9(17)5-2-6(11)7(12)14-3-5/h2-4H,1H3,(H3,13,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXQANKDYIPPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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